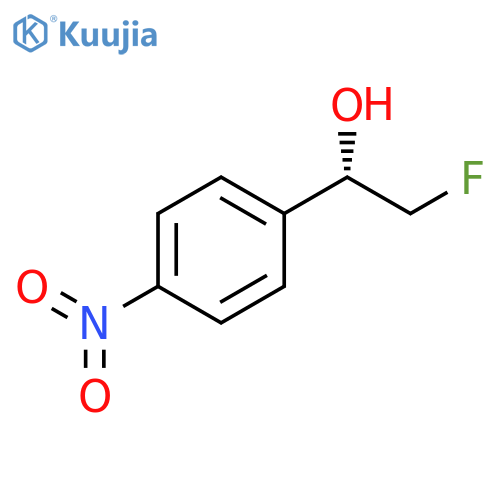

Cas no 1190834-24-2 ((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)

1190834-24-2 structure

商品名:(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol

- Benzenemethanol, α-(fluoromethyl)-4-nitro-, (αS)-

- 1190834-24-2

- EN300-1613276

-

- インチ: 1S/C8H8FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m1/s1

- InChIKey: ALYBAZKHBOZEHB-MRVPVSSYSA-N

- ほほえんだ: [C@@H](C1C=CC(N(=O)=O)=CC=1)(O)CF

計算された属性

- せいみつぶんしりょう: 185.04882128g/mol

- どういたいしつりょう: 185.04882128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- 密度みつど: 1.343±0.06 g/cm3(Predicted)

- ふってん: 341.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 12.36±0.20(Predicted)

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1613276-0.5g |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 0.5g |

$2066.0 | 2023-06-04 | ||

| Enamine | EN300-1613276-250mg |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 250mg |

$1980.0 | 2023-09-23 | ||

| Enamine | EN300-1613276-2500mg |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 2500mg |

$4216.0 | 2023-09-23 | ||

| Enamine | EN300-1613276-100mg |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 100mg |

$1893.0 | 2023-09-23 | ||

| Enamine | EN300-1613276-10000mg |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 10000mg |

$9252.0 | 2023-09-23 | ||

| Enamine | EN300-1613276-0.05g |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 0.05g |

$1807.0 | 2023-06-04 | ||

| Enamine | EN300-1613276-1.0g |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 1g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-1613276-10.0g |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 10g |

$9252.0 | 2023-06-04 | ||

| Enamine | EN300-1613276-2.5g |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 2.5g |

$4216.0 | 2023-06-04 | ||

| Enamine | EN300-1613276-5.0g |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |

1190834-24-2 | 5g |

$6239.0 | 2023-06-04 |

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1190834-24-2 ((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量